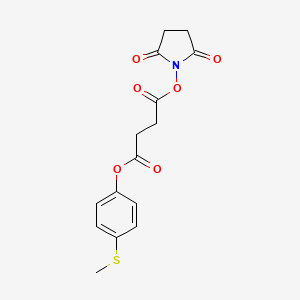

2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate

Übersicht

Beschreibung

2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a methylthio group and a pyrrolidinyl ester moiety. The presence of these functional groups imparts specific chemical properties that make this compound valuable in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 4-(Methylthio)phenol with 4-oxobutanoic acid, followed by the introduction of the pyrrolidinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production typically emphasizes efficiency, scalability, and adherence to safety and regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

Substitution: The ester and phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate access. Additionally, the ester and phenyl groups can participate in various biochemical pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Methylthio)phenyl 4-oxobutanoate

- 4-(Methylthio)phenyl 2,5-dioxopyrrolidin-1-yl carbonate

- 4-(Methylthio)phenyl 4-oxopentanoate

Uniqueness

2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate is unique due to the presence of both the methylthio and pyrrolidinyl ester groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biologische Aktivität

2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrrolidine ring and a succinate moiety. Its molecular formula is , with a molecular weight of approximately 285.33 g/mol. The presence of the methylthio group enhances its lipophilicity, potentially influencing its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : The initial step often includes the reaction of suitable amines with diketones to form the pyrrolidine structure.

- Introduction of the Methylthio Group : This can be achieved through nucleophilic substitution reactions where methylthiol is introduced to appropriate aromatic precursors.

- Esterification : The final step involves the reaction with succinic anhydride or its derivatives to form the succinate ester.

Anticonvulsant Properties

Recent studies have shown that derivatives related to 2,5-Dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant activity. For instance, one study demonstrated that certain hybrid compounds derived from this structure showed potent effects in various seizure models:

- Maximal Electroshock (MES) : ED50 = 23.7 mg/kg

- Pentylenetetrazole (PTZ) : ED50 = 59.4 mg/kg

- 6 Hz Seizures : ED50 = 22.4 mg/kg

These compounds were noted for their ability to inhibit sodium/calcium currents and antagonize TRPV1 receptors, suggesting a multifaceted mechanism of action .

Antinociceptive Activity

In addition to anticonvulsant effects, these compounds have demonstrated antinociceptive properties in pain models. For example, one lead compound exhibited significant efficacy in formalin-induced tonic pain models, indicating potential applications in pain management .

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds:

Pharmacokinetics and Toxicology

Research into the pharmacokinetic properties of this compound reveals favorable ADME-Tox profiles:

- Absorption : High oral bioavailability.

- Distribution : Good tissue penetration due to lipophilicity.

- Metabolism : Primarily hepatic metabolism with potential for active metabolites.

- Excretion : Renal excretion as metabolites.

These properties make it a promising candidate for further development in therapeutic applications targeting epilepsy and neuropathic pain .

Eigenschaften

IUPAC Name |

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-(4-methylsulfanylphenyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6S/c1-23-11-4-2-10(3-5-11)21-14(19)8-9-15(20)22-16-12(17)6-7-13(16)18/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZDRHRCJXXUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)OC(=O)CCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235560 | |

| Record name | 4-(Methylmercapto)phenyl succinimidyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86451-38-9 | |

| Record name | 4-(Methylmercapto)phenyl succinimidyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086451389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylmercapto)phenyl succinimidyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.